![molecular formula C15H17N3O B6629850 N-[(1-cyclopropylcyclopropyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6629850.png)
N-[(1-cyclopropylcyclopropyl)methyl]-1H-indazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-cyclopropylcyclopropyl)methyl]-1H-indazole-3-carboxamide, also known as CPI-455, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. These proteins play a crucial role in regulating gene expression, and their dysregulation is associated with various diseases, including cancer, inflammation, and neurological disorders. CPI-455 has shown promising results in preclinical studies and is currently being investigated as a potential therapeutic agent.
Mecanismo De Acción
N-[(1-cyclopropylcyclopropyl)methyl]-1H-indazole-3-carboxamide inhibits the activity of the BET proteins by binding to their bromodomains, which are responsible for recognizing and binding to acetylated lysine residues on histones. This binding prevents the BET proteins from interacting with chromatin and regulating gene expression, leading to the downregulation of genes that are critical for cancer cell growth and survival.
Biochemical and Physiological Effects:
N-[(1-cyclopropylcyclopropyl)methyl]-1H-indazole-3-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway. It also inhibits cell cycle progression and induces senescence in cancer cells. In addition, N-[(1-cyclopropylcyclopropyl)methyl]-1H-indazole-3-carboxamide has been shown to modulate the immune response by suppressing the production of pro-inflammatory cytokines and enhancing the activity of regulatory T cells. It has also been demonstrated to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[(1-cyclopropylcyclopropyl)methyl]-1H-indazole-3-carboxamide is its specificity for the BET proteins, which minimizes off-target effects. It also has good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, N-[(1-cyclopropylcyclopropyl)methyl]-1H-indazole-3-carboxamide has some limitations, including its relatively low potency compared to other BET inhibitors and its potential for inducing cytotoxicity in non-cancer cells at high concentrations.
Direcciones Futuras
There are several potential future directions for the development of N-[(1-cyclopropylcyclopropyl)methyl]-1H-indazole-3-carboxamide and other BET inhibitors. One area of interest is the combination of BET inhibitors with other therapeutic agents, such as chemotherapy or immunotherapy, to enhance their efficacy. Another area of research is the identification of biomarkers that can predict the response of tumors to BET inhibitors. Additionally, the development of more potent and selective BET inhibitors is an ongoing area of research. Finally, the use of BET inhibitors in the treatment of neurodegenerative diseases is an emerging field of study that warrants further investigation.
Métodos De Síntesis
The synthesis of N-[(1-cyclopropylcyclopropyl)methyl]-1H-indazole-3-carboxamide involves several steps, starting with the reaction of 3-bromoaniline with 2-cyclopropylacetyl chloride to form 2-cyclopropylacetanilide. This intermediate is then reacted with 1-cyclopropylcyclopropanecarboxylic acid to form the key intermediate, which is subsequently converted to N-[(1-cyclopropylcyclopropyl)methyl]-1H-indazole-3-carboxamide through a series of reactions involving various reagents and catalysts.
Aplicaciones Científicas De Investigación
N-[(1-cyclopropylcyclopropyl)methyl]-1H-indazole-3-carboxamide has been extensively studied in various preclinical models, including cell lines and animal models. It has been shown to inhibit the growth and proliferation of cancer cells, including those of acute myeloid leukemia, multiple myeloma, and prostate cancer, by targeting the BET proteins. N-[(1-cyclopropylcyclopropyl)methyl]-1H-indazole-3-carboxamide has also been shown to have anti-inflammatory effects by suppressing the expression of pro-inflammatory cytokines in macrophages. Furthermore, it has been demonstrated to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
Propiedades
IUPAC Name |
N-[(1-cyclopropylcyclopropyl)methyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-14(16-9-15(7-8-15)10-5-6-10)13-11-3-1-2-4-12(11)17-18-13/h1-4,10H,5-9H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQMGULBWSLLCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CC2)CNC(=O)C3=NNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-chloropyridin-4-yl)amino]-N,2,2-trimethylpropanamide](/img/structure/B6629775.png)
![3-[(4-methoxy-6-methylpyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide](/img/structure/B6629782.png)
![3-[(5-chloro-3-fluoropyridin-2-yl)amino]-N,2,2-trimethylpropanamide](/img/structure/B6629786.png)
![3-[(5-chloropyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide](/img/structure/B6629790.png)
![3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide](/img/structure/B6629797.png)
![3-[(3-fluoropyridin-2-yl)amino]-N,2,2-trimethylpropanamide](/img/structure/B6629804.png)
![N-(2,6-dioxopiperidin-3-yl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B6629808.png)
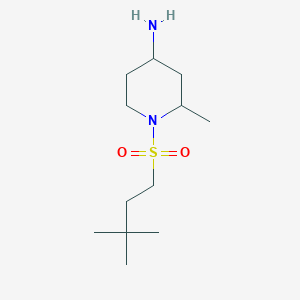
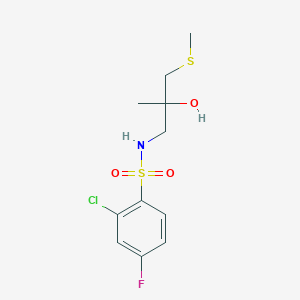
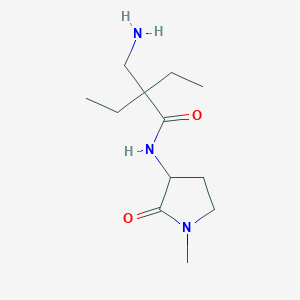
![1-Cyclopropyl-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea](/img/structure/B6629864.png)
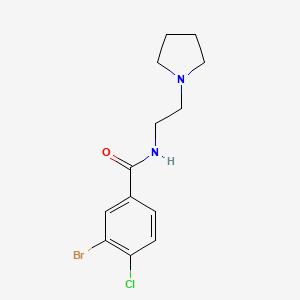
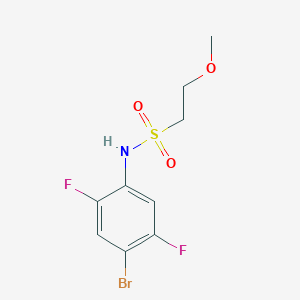
![(5-Chlorofuran-2-yl)-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)methanone](/img/structure/B6629883.png)